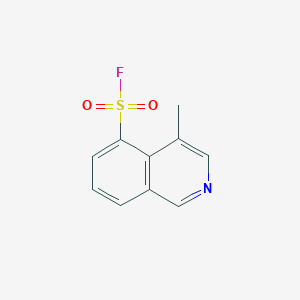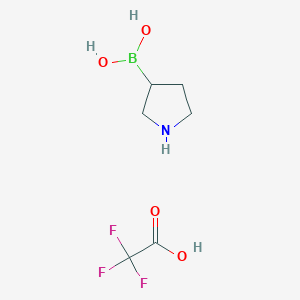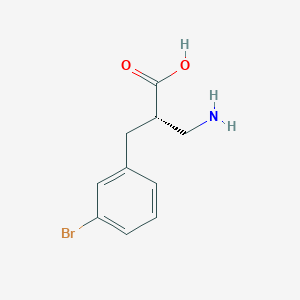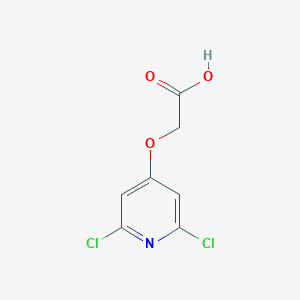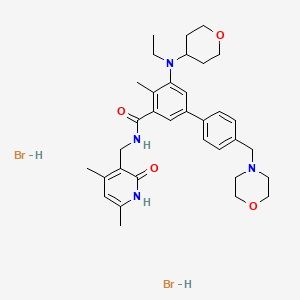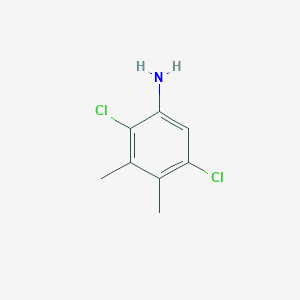
2,5-Dichloro-3,4-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-3,4-dimethylaniline is an organic compound belonging to the class of chlorinated anilines. It is characterized by the presence of two chlorine atoms and two methyl groups attached to the benzene ring. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3,4-dimethylaniline typically involves the chlorination of 3,4-dimethylaniline. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Safety measures are also implemented to handle the toxic nature of chlorine gas.
化学反応の分析
Types of Reactions: 2,5-Dichloro-3,4-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like nitrating agents (e.g., nitric acid) or sulfonating agents (e.g., sulfuric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Nitro, sulfonic, and other substituted derivatives.
科学的研究の応用
2,5-Dichloro-3,4-dimethylaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 2,5-Dichloro-3,4-dimethylaniline involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. The compound’s chlorinated structure allows it to participate in halogen bonding, influencing its reactivity and interactions with enzymes and receptors.
類似化合物との比較
- 2,4-Dichloroaniline
- 3,4-Dichloroaniline
- 2,6-Dichloroaniline
Comparison: 2,5-Dichloro-3,4-dimethylaniline is unique due to the specific positioning of its chlorine and methyl groups, which influence its chemical reactivity and biological activity. Compared to other dichloroanilines, it exhibits distinct properties that make it suitable for specific applications in research and industry.
特性
分子式 |
C8H9Cl2N |
|---|---|
分子量 |
190.07 g/mol |
IUPAC名 |
2,5-dichloro-3,4-dimethylaniline |
InChI |
InChI=1S/C8H9Cl2N/c1-4-5(2)8(10)7(11)3-6(4)9/h3H,11H2,1-2H3 |
InChIキー |
MRDOLSVLOGGRAE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C(=C1C)Cl)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


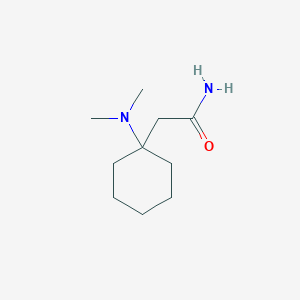
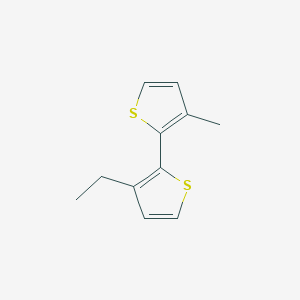
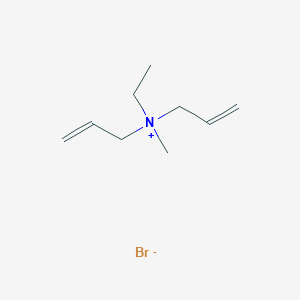
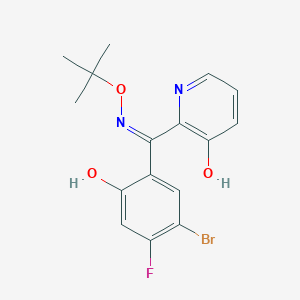
![4,7-Diphenylpyrrolo[1,2-a]quinoxaline](/img/structure/B12963577.png)
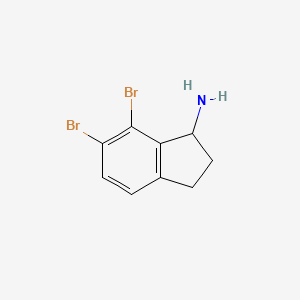
![2-Ethyl-6-iodobenzo[d]thiazole](/img/structure/B12963579.png)
